5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole
Description
5,5-Difluoro-3-(fluoromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a fluorinated bicyclic isoxazole derivative characterized by a fused cyclopentane-isoxazole core. The compound features two fluorine atoms at the 5,5-positions of the cyclopentane ring and a fluoromethyl substituent at the 3-position of the isoxazole moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with fluorinated heterocycles often explored in medicinal chemistry for improved bioavailability and target binding .
Properties
Molecular Formula |
C7H8F3NO |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5,5-difluoro-3-(fluoromethyl)-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H8F3NO/c8-3-5-4-1-7(9,10)2-6(4)12-11-5/h4,6H,1-3H2 |
InChI Key |
FVGXODZDMVAYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC1(F)F)ON=C2CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.
Chemical Reactions Analysis
5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, leading to diverse products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The cyclopenta[d]isoxazole scaffold is shared among several analogs, but substituent variations critically influence their properties:
Key Observations :
- Fluorination Effects : The target compound’s difluoro and fluoromethyl groups enhance electronegativity and metabolic stability compared to ethyl ester () or carboxylate analogs (). Fluorine’s electron-withdrawing nature may also reduce ring basicity, altering reactivity .
- Polarity : Analogs with hydroxyl or carboxylic acid groups () exhibit higher polarity, likely reducing membrane permeability compared to the fluorinated target compound.
- Synthetic Accessibility : Ethyl ester derivatives () are commercially available with established synthesis routes, whereas fluorinated variants may require specialized fluorination techniques.
Reactivity and Functional Group Implications
- Fluoromethyl vs. Ethoxycarbonyl : The fluoromethyl group in the target compound is less prone to hydrolysis than the ethoxycarbonyl group in ’s analog, which may undergo ester cleavage under acidic or basic conditions.
- Amino and Carboxylic Acid Groups: The 5-amino-3,5-dicarboxylic acid analog () could participate in salt formation or hydrogen bonding, making it suitable for ionic interactions in drug-target binding—a contrast to the fluorine-dominated hydrophobic interactions of the target compound.
- Thiazoles often exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability compared to isoxazoles’ oxygen.
Biological Activity
5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure combining a cyclopentane and isoxazole moiety, which may enhance its stability and biological efficacy. The presence of multiple fluorine atoms is significant, as fluorination often improves the pharmacokinetic properties of organic compounds.
The chemical properties of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C7H8F3NO |
| Molecular Weight | 179.14 g/mol |
| CAS Number | 1823381-28-7 |
| Structure | Structure |
Anticancer Potential
Research indicates that compounds with structural similarities to 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole exhibit significant biological activities. A study focused on the synthesis of related isoxazole derivatives showed promising anticancer properties. For instance, a compound from the same family demonstrated selective cytotoxicity against prostate cancer cells (PC3) while sparing non-tumorigenic cells (PNT1a). This selectivity was attributed to its binding affinity for key molecular targets involved in cancer proliferation .
The mechanism of action for compounds like 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole often involves modulation of protein activity and disruption of cellular signaling pathways. Specifically, docking studies suggest that these compounds can interact with ribosomal protein S6 kinase beta-1 (S6K1), a critical regulator in cancer cell growth and metabolism .
Interaction Studies
Interaction studies employing various techniques such as molecular docking simulations have been conducted to elucidate the binding affinities of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole with biological targets. These studies are crucial for understanding how the compound may exert its effects at the molecular level.
Synthesis and Evaluation
In one notable study, researchers synthesized a series of fluorinated isoxazoles and evaluated their biological activities. The synthesis involved optimizing conditions for fluorination and subsequent reactions to generate bioactive compounds. The resulting products were assessed for their ability to enhance Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity—an important target in treating cystic fibrosis .
Comparative Analysis
A comparative analysis was performed between 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole and other structurally related compounds. The findings indicated that while several derivatives exhibited biological activity, those containing multiple fluorine substitutions tended to demonstrate improved stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
